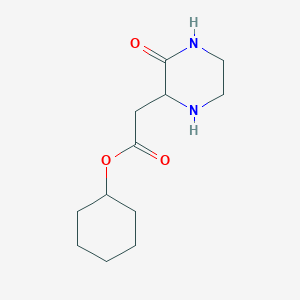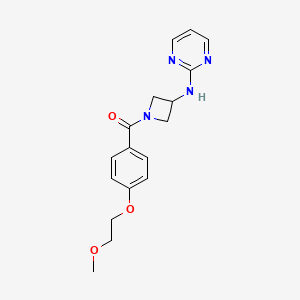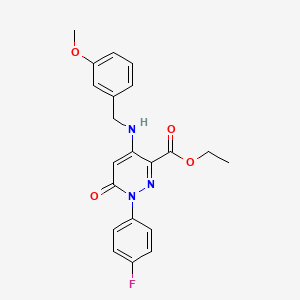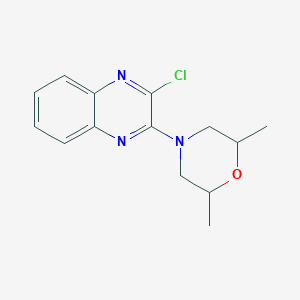
Cyclohexyl 2-(3-oxo-2-piperazinyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Cyclohexyl 2-(3-oxo-2-piperazinyl)acetate and related compounds often involves intricate reactions. For example, a method developed for constructing six-membered 3-vinylcyclohexanols and piperidine products from 1,6-dienyl acetates via gold catalysis has been reported, showcasing the complexity and efficiency of modern synthetic routes (Zhu et al., 2011). Another study presented the synthesis of a cyclohexane containing substituted thio piperazinium chloride, further highlighting the diversity of synthetic approaches (Bhat et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound and its analogs has been determined through various analytical techniques. For instance, the crystal structure of a mixed solvated form of amoxapine acetate reveals intricate details about molecular arrangements and interactions (Bhardwaj et al., 2015).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, highlighting its reactive nature and potential for further functionalization. A study on the photochemistry of ciprofloxacin, which shares structural similarities, shows low-efficiency substitution reactions and decarboxylation under specific conditions, suggesting similar reactive pathways for this compound (Mella et al., 2001).
Scientific Research Applications
Impurity Profile Analysis
- Drug Substance Analysis : Cyclohexyl 2-(3-oxo-2-piperazinyl)acetate, a glycoprotein IIb/IIIa antagonist, was studied for its impurity profile during the development of a drug substance. A specialized LC-MS method was developed for this purpose (Thomasberger, Engel, & Feige, 1999).
Analogue Development for Therapeutic and Diagnostic Applications
- Sigma Receptor Ligand Analogs : Research on analogues of σ receptor ligand, including modifications to this compound, aimed at reducing lipophilicity for potential use in PET radiotracers, highlighted its potential in oncology (Abate et al., 2011).
Characterization of Psychoactive Arylcyclohexylamines
- Characterization of Related Compounds : The psychoactive properties of compounds structurally related to this compound were studied, including their characterization and determination in biological matrices (De Paoli et al., 2013).
Research on Related Compounds
- Development of Other Compounds : Studies on compounds related to this compound, focusing on their synthesis and characterization, provide insights into the chemical behavior and potential applications of these compounds (Khramtsova et al., 2022).
Structural Studies
- Crystal Structure Analysis : The crystal structure of a mixed solvated form of a compound similar to this compound was analyzed, offering insights into its molecular interactions and stability (Bhardwaj, Raval, Oswald, & Florence, 2015).
Antimalarial Research
- Potential Antimalarial Agents : Cyclohexyl or phenyl substituents, structurally related to this compound, were studied for their antimalarial properties, demonstrating their therapeutic potential (Klaymann, Scovill, Bartosevich, & Mason, 1979).
Safety and Hazards
properties
IUPAC Name |
cyclohexyl 2-(3-oxopiperazin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(17-9-4-2-1-3-5-9)8-10-12(16)14-7-6-13-10/h9-10,13H,1-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWYCHQEJICOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC2C(=O)NCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2480185.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2480189.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide](/img/structure/B2480193.png)


![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-2H-chromen-2-one](/img/structure/B2480196.png)
![[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate](/img/structure/B2480198.png)
![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2480200.png)
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole](/img/structure/B2480201.png)
![4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2480202.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2480203.png)

